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Introduction

2',5'-Dimethylacetophenone, with the CAS Number 2142-73-6, is an aromatic ketone that

serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a

benzene ring substituted with an acetyl group and two methyl groups at positions 2 and 5,

makes it a versatile building block for the synthesis of more complex molecules, including

various derivatives with potential applications in the pharmaceutical and agrochemical

industries.[2] This compound is also utilized as a fragrance ingredient in cosmetics and

perfumes, prized for its sweet, floral, and fruity aroma.[1][2] This technical guide provides a

comprehensive overview of its chemical and physical properties, detailed experimental

protocols for its characterization, and insights into its synthetic applications.

Chemical and Physical Properties
2',5'-Dimethylacetophenone is typically a clear, colorless to pale yellow liquid at ambient

temperature.[1] It is sparingly soluble in water but readily soluble in common organic solvents

such as ethanol and ether.[1] The key physicochemical properties are summarized in the table

below for easy reference and comparison.
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Property Value

CAS Number 2142-73-6[1]

Molecular Formula C₁₀H₁₂O[1]

Molecular Weight 148.20 g/mol [3]

Appearance Clear colorless to yellow liquid[1]

Boiling Point 195 °C (lit.)[3]

Density 0.988 g/mL at 25 °C (lit.)[3]

Refractive Index (n20/D) 1.529 (lit.)[3]

Flash Point 96 °C (204.8 °F) - closed cup[3]

Vapor Pressure 0.0653 mmHg at 25°C[4]

Melting Point -18.1°C[4]

LogP 2.506[4]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2',5'-
Dimethylacetophenone. Below are the key spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The

spectrum for 2',5'-Dimethylacetophenone is typically recorded in deuterated chloroform

(CDCl₃).[4]
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.47 s Aromatic H (H-6')

~7.15 d Aromatic H (H-4')

~7.09 d Aromatic H (H-3')

~2.53 s Acetyl CH₃ (-COCH₃)

~2.46 s Aromatic CH₃ (C-2')

~2.34 s Aromatic CH₃ (C-5')

(Note: Data is compiled from

spectra run at 399.65 MHz in

CDCl₃.[2] Exact chemical shifts

and coupling constants may

vary slightly based on

experimental conditions.)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum is also

typically run in CDCl₃.[5]
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Chemical Shift (δ) ppm Assignment

~200 Carbonyl C (C=O)

~138 Aromatic C (C-1')

~135 Aromatic C (C-2')

~134 Aromatic C (C-5')

~132 Aromatic C (C-4')

~129 Aromatic C (C-6')

~126 Aromatic C (C-3')

~29 Acetyl CH₃ (-COCH₃)

~21 Aromatic CH₃ (C-5')

~20 Aromatic CH₃ (C-2')

(Note: Approximate chemical shifts based on

typical values for similar structures.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For 2',5'-
Dimethylacetophenone, which is a liquid, the spectrum can be obtained as a neat liquid film.

[5] The most characteristic absorption is the strong carbonyl (C=O) stretch of the ketone.

Wavenumber (cm⁻¹) Assignment

~1680 - 1700 C=O stretch (Aryl ketone)

~2850 - 3000 C-H stretch (Alkyl)

~3000 - 3100 C-H stretch (Aromatic)

~1600, ~1450 C=C stretch (Aromatic ring)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is observed at an m/z

corresponding to its molecular weight.

m/z Value Assignment

148 [M]⁺ (Molecular Ion)

133 [M - CH₃]⁺

105 [M - COCH₃]⁺

(Note: Fragmentation patterns can be complex

and are interpreted to confirm the structure.)

Experimental Protocols
Detailed methodologies for the characterization and use of 2',5'-Dimethylacetophenone are

provided below.

Protocol 1: NMR Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Methodology:

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of 2',5'-
Dimethylacetophenone in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

(v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good

signal-to-noise ratio.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

¹³C NMR Acquisition:

Switch the probe to the carbon channel and tune the instrument.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or

more) is typically required due to the low natural abundance of ¹³C.

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in

¹³C).

Protocol 2: Synthesis of a Chalcone Derivative via
Claisen-Schmidt Condensation
Objective: To demonstrate the utility of 2',5'-Dimethylacetophenone as a synthetic building

block in a Claisen-Schmidt condensation reaction to form a chalcone.[6][7]

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',5'-
Dimethylacetophenone (1 equivalent) and a selected aromatic aldehyde (e.g.,

benzaldehyde, 1 equivalent) in ethanol.

Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base,

such as 10% sodium hydroxide (NaOH), to the mixture. The base acts as a catalyst to

deprotonate the α-carbon of the acetophenone.

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress

can be monitored by Thin Layer Chromatography (TLC) until the starting materials are

consumed (typically a few hours).[6]
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Isolation: Once the reaction is complete, pour the mixture into cold water. If a solid

precipitates, collect it by vacuum filtration. If an oil forms, extract the product with a suitable

organic solvent (e.g., ethyl acetate).[6]

Purification: Wash the collected solid or the organic extract with water to remove the base.

The crude product can be purified by recrystallization from a suitable solvent, such as

ethanol, to yield the pure chalcone derivative.[3]

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic

methods (NMR, IR, MS) as described in Protocol 1.

Visualizations
Experimental Workflow for Chemical Characterization
The following diagram illustrates a standard workflow for the analysis and characterization of a

chemical substance like 2',5'-Dimethylacetophenone.
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Click to download full resolution via product page

Caption: Workflow for the chemical analysis of 2',5'-Dimethylacetophenone.

Synthetic Application: Claisen-Schmidt Condensation
This diagram illustrates the logical relationship in the Claisen-Schmidt condensation, where

2',5'-Dimethylacetophenone is a key reactant.
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Caption: Logical diagram of the Claisen-Schmidt condensation.

Biological Activity and Significance
While 2',5'-Dimethylacetophenone itself is not primarily known for specific biological activities,

it serves as a crucial precursor for synthesizing compounds with significant pharmacological

potential. The chalcone framework, readily accessible from this starting material, is a well-

known pharmacophore present in many biologically active molecules. Derivatives of chalcones

have been reported to exhibit a wide range of activities, including antimicrobial, anti-

inflammatory, and anticancer properties.[3] Therefore, the true value of 2',5'-
Dimethylacetophenone in drug development lies in its role as a scaffold for generating

diverse libraries of chalcone derivatives for biological screening and lead optimization.
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Safety and Handling
2',5'-Dimethylacetophenone is classified as an irritant. It may cause skin irritation, serious eye

irritation, and respiratory irritation.[1] Standard laboratory safety precautions should be followed

when handling this chemical.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing

vapors or mist.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information

before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b146730#2-5-dimethylacetophenone-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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